molecular formula C11H19BO4 B13983907 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate

Cat. No.: B13983907
M. Wt: 226.08 g/mol
InChI Key: NSZBEBUNNHWVJT-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a reagent in various chemical reactions, particularly in the field of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate typically involves the reaction of allyl acetate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst under mild conditions. The reaction proceeds via a borylation mechanism, where the boron atom in the dioxaborolane ring forms a bond with the allyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and rigorous purification techniques is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The allyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium or copper catalysts are often employed in substitution reactions, along with appropriate ligands and solvents.

Major Products Formed

    Oxidation: Boronic acids, borate esters.

    Reduction: Boron-containing alcohols, hydrocarbons.

    Substitution: Functionalized allyl derivatives.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Employed in the synthesis of boron-containing biomolecules for biological studies.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate exerts its effects involves the formation of carbon-boron bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through coordination with nucleophiles. This reactivity is harnessed in various catalytic processes, where the compound serves as a key intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl acetate is unique due to its combination of an allyl group and a dioxaborolane ring. This structure imparts distinct reactivity, making it particularly useful in the synthesis of complex organic molecules. Its stability and ease of handling further enhance its utility in various applications.

Properties

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl acetate

InChI

InChI=1S/C11H19BO4/c1-8(7-14-9(2)13)12-15-10(3,4)11(5,6)16-12/h1,7H2,2-6H3

InChI Key

NSZBEBUNNHWVJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)COC(=O)C

Origin of Product

United States

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